Cas no 2309732-06-5 (N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide)

N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
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- インチ: 1S/C15H14N2O3/c1-10-5-6-16-9-12(10)17-15(18)11-3-2-4-13-14(11)20-8-7-19-13/h2-6,9H,7-8H2,1H3,(H,17,18)
- InChIKey: BJTJAGZGYABSPQ-UHFFFAOYSA-N
- ほほえんだ: O1CCOC2C=CC=C(C(NC3C=NC=CC=3C)=O)C1=2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 350
- トポロジー分子極性表面積: 60.4
- 疎水性パラメータ計算基準値(XlogP): 1.8
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6610-1195-50mg |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6610-1195-25mg |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6610-1195-10μmol |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6610-1195-2μmol |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6610-1195-20μmol |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6610-1195-40mg |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6610-1195-75mg |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6610-1195-5μmol |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6610-1195-4mg |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6610-1195-20mg |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 20mg |
$148.5 | 2023-09-07 |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamideに関する追加情報
Introduction to N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide (CAS No. 2309732-06-5)
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide, identified by its CAS number 2309732-06-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their potential biological activities and structural diversity. The presence of both pyridine and benzodioxine moieties in its structure imparts unique chemical properties that make it a valuable candidate for further exploration in drug discovery and development.
The compound's structure is characterized by a fused ring system consisting of a pyridine ring substituted at the 4-position with a methyl group, and a dihydrobenzodioxine core. The carboxamide functional group at the 5-position of the benzodioxine ring further enhances its reactivity and potential for biological interaction. This structural configuration suggests that N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide may exhibit properties such as binding affinity to specific biological targets, making it a promising scaffold for the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of molecules containing the benzodioxine scaffold. Benzodioxines, also known as tetrahydroquinolines, have been reported to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a pyridine moiety into this framework can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.
The synthesis of N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps typically include condensation reactions to form the dihydrobenzodioxine core, followed by functionalization at the 5-position with a carboxamide group. The introduction of the pyridine substituent at the 3-position is achieved through nucleophilic substitution or other suitable coupling reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to enhance the efficiency and selectivity of these transformations.
The pharmacological evaluation of N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been conducted in several preclinical studies to assess its potential therapeutic applications. Initial studies have demonstrated that this compound exhibits significant binding affinity to certain enzymes and receptors involved in inflammatory pathways. Specifically, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This activity suggests that N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide could be developed into a novel anti-inflammatory agent with a mechanism of action distinct from existing therapeutics.
In addition to its anti-inflammatory properties, N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has also been investigated for its potential anticancer effects. Preclinical data indicate that this compound can induce apoptosis in certain cancer cell lines by modulating intracellular signaling pathways. The pyridine moiety appears to play a crucial role in these interactions by facilitating binding to specific protein targets involved in cell proliferation and survival. Further research is ongoing to elucidate the detailed mechanisms by which this compound exerts its anticancer effects.
The development of N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide as a therapeutic agent also involves considerations regarding drug delivery and formulation. The compound's solubility and bioavailability are critical factors that need to be optimized for effective clinical application. Various formulation strategies have been explored, including encapsulation techniques and prodrug approaches, to enhance its delivery and absorption profile.
The safety profile of N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is another important aspect that requires thorough evaluation through toxicological studies. These studies aim to assess potential side effects and determine safe dosage ranges for human use. Preliminary toxicology data suggest that the compound is well-tolerated at moderate doses but may exhibit some degree of hepatotoxicity at higher concentrations. Understanding these toxicological profiles is essential for guiding clinical trial design and ensuring patient safety.
The future directions for research on N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide include further optimization of its chemical structure to enhance its pharmacological activity and reduce potential side effects. Computational modeling techniques such as molecular docking can be employed to identify structural modifications that improve binding affinity to target proteins. Additionally, combination therapy approaches involving N-(4-methylpyridin-3-y l b >)-< b > 2 , 3 - dihydro - 1 , 4 - benz od ox ine - 5 - car box am ide b > with other therapeutic agents may be explored to achieve synergistic effects in treating various diseases.
In conclusion, N-(4-methylpyridin - 3 - yl b >) - < b > 2 , 3 - dihydro - 1 , 4 - benz od ox ine - 5 - car box am ide b > (CAS No. 2309732 - 06 - 5) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development into novel therapeutic agents. Continued research efforts are warranted to fully explore its pharmacological properties and evaluate its clinical efficacy.
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